molecular formula C9H13NO3 B3229291 Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate CAS No. 128545-47-1

Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B3229291
CAS RN: 128545-47-1
M. Wt: 183.2 g/mol
InChI Key: CXYNJSVMCUBBHI-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate, also known as Ethyl pyruvate (EP), is a small molecule with a molecular weight of 146.1 g/mol. It is a colorless liquid with a fruity odor and is soluble in water and ethanol. EP is a derivative of pyruvic acid and has been extensively studied for its anti-inflammatory, anti-oxidant, and anti-apoptotic properties.

Mechanism of Action

The exact mechanism of action of EP is not fully understood, but it is believed to act through multiple pathways. EP can directly scavenge ROS and RNS, thereby reducing oxidative stress-induced damage. EP can also inhibit the activation of NF-κB signaling pathway, which is a key regulator of the inflammatory response. In addition, EP can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of transcription factors, such as AP-1 and NF-κB.
Biochemical and Physiological Effects:
EP has been shown to have various biochemical and physiological effects. EP can reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and can suppress the activation of NF-κB signaling pathway. EP can also scavenge ROS and RNS, thereby reducing oxidative stress-induced damage. In addition, EP can inhibit caspase-3 activation and reduce DNA fragmentation, thereby exhibiting anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

The advantages of using EP in lab experiments include its low cost, high stability, and ease of synthesis. EP is also a small molecule, which allows for easy penetration into cells and tissues. However, EP has some limitations, including its potential to react with other compounds and its short half-life in vivo.

Future Directions

EP has shown promising results in various disease conditions, and future research should focus on its therapeutic potential in other disease conditions, such as cancer, diabetes, and neurodegenerative diseases. Future research should also focus on developing novel formulations of EP that can enhance its stability and bioavailability. In addition, future research should investigate the safety and toxicity of EP in preclinical and clinical studies.

Scientific Research Applications

EP has been extensively studied for its therapeutic potential in various disease conditions, including sepsis, acute lung injury, traumatic brain injury, and ischemia-reperfusion injury. EP has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and by suppressing the activation of NF-κB signaling pathway. EP also has anti-oxidant properties and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative stress-induced damage. In addition, EP has been shown to have anti-apoptotic properties by inhibiting caspase-3 activation and reducing DNA fragmentation.

properties

IUPAC Name

ethyl 2,2-dimethyl-3-oxopyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-13-8(12)10-6-5-7(11)9(10,2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYNJSVMCUBBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC(=O)C1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 2
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 3
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
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Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
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Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 6
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate

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